

Spectroscopic Profile of N-Methyl-DL-alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-N-Me-DL-Ala-OH*

Cat. No.: *B554873*

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Methyl-DL-alanine, complete with detailed experimental protocols and workflow visualizations to support researchers, scientists, and drug development professionals.

N-Methyl-DL-alanine, a derivative of the amino acid alanine, is of significant interest in various fields of chemical and pharmaceutical research. Its incorporation into peptides can modify their conformational properties, stability, and biological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and utilization in synthesis and drug development. This guide provides a comprehensive overview of the NMR, IR, and MS data for N-Methyl-DL-alanine, alongside detailed methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of N-Methyl-DL-alanine in solution. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data. Experimental data can be found in spectral databases such as SpectraBase and ChemicalBook.^[1]

Table 1: ¹H NMR Spectral Data for N-Methyl-DL-alanine

Proton	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-2 (α -CH)	~3.0 - 3.5	Quartet (q)	~7.0
H-3 (β -CH ₃)	~1.3 - 1.5	Doublet (d)	~7.0
N-CH ₃	~2.3 - 2.6	Singlet (s)	-
N-H	Broad, variable	Singlet (s)	-
COOH	Broad, variable	Singlet (s)	-

Table 2: ¹³C NMR Spectral Data for N-Methyl-DL-alanine

Carbon	Chemical Shift (δ) (ppm)
C-1 (C=O)	~175 - 180
C-2 (α -CH)	~55 - 60
C-3 (β -CH ₃)	~15 - 20
N-CH ₃	~30 - 35

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. An FTIR spectrum of N-Methyl-DL-alanine, typically obtained using a mull technique, is available on PubChem.[\[2\]](#) The characteristic absorption bands are detailed in the table below.

Table 3: Characteristic IR Absorption Bands for N-Methyl-DL-alanine

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3000 - 2500 (broad)
N-H (Amine)	Stretching	3400 - 3250
C-H (Alkyl)	Stretching	2985 - 2850
C=O (Carboxylic Acid)	Stretching	1725 - 1700
N-H (Amine)	Bending	1650 - 1580
C-N (Amine)	Stretching	1250 - 1020
O-H (Carboxylic Acid)	Bending	1440 - 1395 and 950 - 910

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Due to the low volatility of amino acids, derivatization is often required for gas chromatography-mass spectrometry (GC-MS) analysis. A common method is silylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups.^[1] The mass spectrum of the TMS derivative of N-Methyl-L-alanine shows several characteristic peaks.

Table 4: Key Mass Spectrometry Peaks for the TMS Derivative of N-Methyl-L-alanine

m/z	Relative Intensity (%)	Proposed Fragment
73	100.00	[Si(CH ₃) ₃] ⁺
130	93.89	[M - COOTMS] ⁺
131	13.71	Isotope peak of m/z 130
147	11.81	[M - CH ₃] ⁺
74	9.51	[CH ₃ -CH=N ⁺ H-CH ₃]

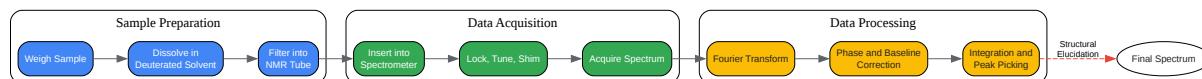
Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized yet detailed procedures for the analysis of N-Methyl-DL-alanine.

NMR Sample Preparation

A well-prepared sample is essential for high-resolution NMR spectroscopy.

- Solvent Selection: Choose a suitable deuterated solvent. For amino acids, common choices include deuterium oxide (D_2O), deuterated methanol (CD_3OD), or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- Concentration: For 1H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ^{13}C NMR, a higher concentration of 10-50 mg/mL is preferable to obtain a good signal-to-noise ratio in a reasonable time.
- Dissolution: Accurately weigh the N-Methyl-DL-alanine sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.
- Filtration: To remove any particulate matter, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
- Volume: Ensure the final sample volume in the NMR tube is between 0.6 and 0.7 mL.



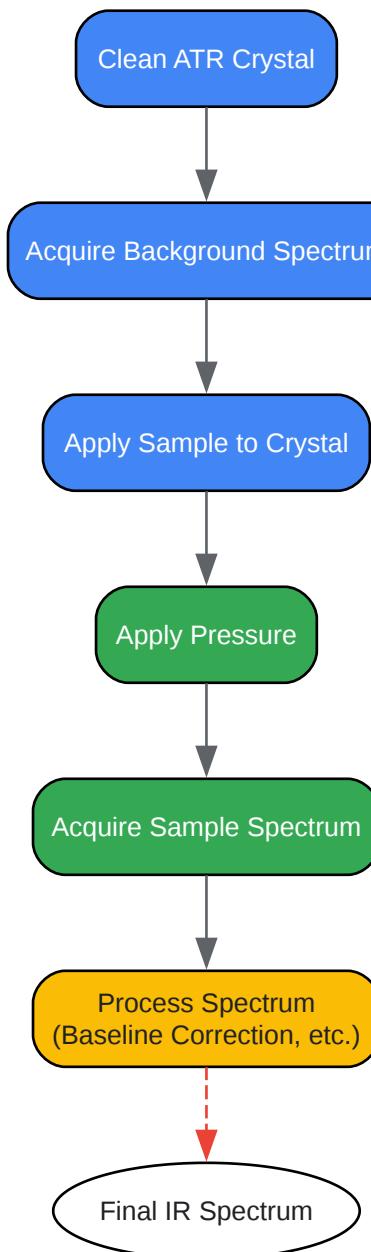
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NMR Experimental Workflow

Infrared (IR) Spectroscopy Protocol (ATR Technique)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.^[1]

- Crystal Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to air dry completely.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Sample Application: Place a small amount of N-Methyl-DL-alanine powder onto the center of the ATR crystal.
- Pressure Application: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
- Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.



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ATR-FTIR Experimental Workflow

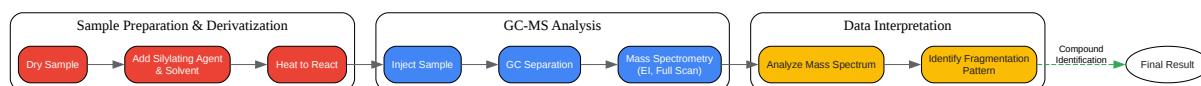
Mass Spectrometry (GC-MS) Protocol with Silylation

For GC-MS analysis, derivatization is necessary to increase the volatility of N-Methyl-DL-alanine.

- Sample Preparation: Accurately weigh a small amount of N-Methyl-DL-alanine (typically 0.1-1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under

a stream of nitrogen.

- Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.
- Reaction: Cap the vial tightly and heat it at 70-100°C for 15-30 minutes to ensure complete derivatization.
- GC-MS Analysis:
 - Injection: Inject an aliquot (typically 1 μ L) of the derivatized sample into the GC-MS system.
 - Gas Chromatography: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute the derivatized analyte.
 - Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Acquire data in full scan mode to obtain the complete mass spectrum.



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GC-MS with Silylation Workflow

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References

- 1. benchchem.com [benchchem.com]
- 2. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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